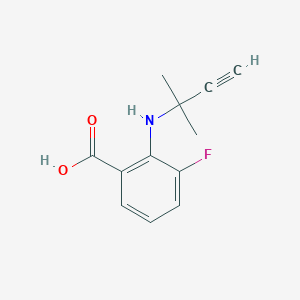

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid

説明

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluoro group at the 3-position and a 2-methylbut-3-yn-2-ylamino substituent at the 2-position of the aromatic ring. This structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the alkyne-containing amino group.

特性

分子式 |

C12H12FNO2 |

|---|---|

分子量 |

221.23 g/mol |

IUPAC名 |

3-fluoro-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |

InChI |

InChI=1S/C12H12FNO2/c1-4-12(2,3)14-10-8(11(15)16)6-5-7-9(10)13/h1,5-7,14H,2-3H3,(H,15,16) |

InChIキー |

CWKCNVRWDSZMFR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C#C)NC1=C(C=CC=C1F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methylbut-3-yn-2-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like triethylamine or sodium hydroxide are often employed to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

Batch Processing: The reaction is carried out in large batches, with careful monitoring of temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

化学反応の分析

Types of Reactions

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

科学的研究の応用

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other fluorinated benzoic acid derivatives, as outlined below:

Table 1: Comparison of Structural and Functional Properties

Key Observations

Substituent Effects on Reactivity and Bioactivity: The 2-methylbut-3-yn-2-ylamino group introduces steric bulk and alkyne reactivity, which may enhance binding to hydrophobic enzyme pockets or enable click chemistry modifications .

Acidity and Solubility: The trifluoromethoxy derivative (pKa ~2.5) is more acidic than the target compound (estimated pKa ~3.5–4.0 for unsubstituted benzoic acid), impacting ionization and bioavailability . The methylamino analog (169.15 g/mol) exhibits higher water solubility compared to the target compound due to reduced steric hindrance .

Synthetic Feasibility: Yields for related compounds (e.g., 60% for 3-fluoro-2-(2-fluorophenylamino)benzoic acid ) suggest that the target compound’s synthesis may require optimized conditions to accommodate the bulky alkyne group.

生物活性

3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid can be described by the following molecular formula:

- Molecular Formula : C12H14FNO2

- SMILES Notation : CC(C#C)N(C1=CC=C(C=C1)F)C(=O)O

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on structurally related benzoic acids have shown their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid may possess anticancer properties. Compounds in the same class have been shown to inhibit cancer cell proliferation through:

- Induction of apoptosis (programmed cell death)

- Inhibition of angiogenesis (formation of new blood vessels)

Research has demonstrated that similar derivatives can downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer activity of the compound against human leukemia cell lines. The study reported an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | |

| Anticancer | IC50 = 25 µM (leukemia cells) |

The proposed mechanisms by which 3-Fluoro-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid exerts its biological effects include:

- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial damage and caspase activation.

- Gene Regulation : Modulation of gene expression related to cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。